Cholest-5-en-3beta-ol, 11,14-eicosadienoate
Overview
Description
Cholest-5-en-3beta-ol, 11,14-eicosadienoate is a cholesteryl ester, a type of lipid molecule. It is composed of a cholesterol backbone esterified with an 11,14-eicosadienoic acid. This compound is significant in various biological processes and is found in blood plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholest-5-en-3beta-ol, 11,14-eicosadienoate can be synthesized through the esterification of cholesterol with 11,14-eicosadienoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes utilize high-purity reactants and catalysts to ensure the efficient production of the ester. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3beta-ol, 11,14-eicosadienoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxysterols, which are oxidized derivatives of cholesterol.
Hydrolysis: The ester bond can be hydrolyzed to yield free cholesterol and 11,14-eicosadienoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Major Products Formed
Oxidation: Oxysterols
Hydrolysis: Free cholesterol and 11,14-eicosadienoic acid
Transesterification: Different cholesteryl esters depending on the alcohol used
Scientific Research Applications
Cholest-5-en-3beta-ol, 11,14-eicosadienoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and lipid chemistry.
Biology: Investigated for its role in cellular processes and lipid metabolism.
Medicine: Studied for its potential impact on cholesterol levels and cardiovascular health.
Industry: Utilized in the production of lipid-based formulations and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of cholest-5-en-3beta-ol, 11,14-eicosadienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be hydrolyzed to release free cholesterol and 11,14-eicosadienoic acid, which participate in various metabolic pathways. The compound’s effects are mediated through interactions with lipid transport proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Cholesteryl oleate: Another cholesteryl ester with oleic acid.
Cholesteryl linoleate: Esterified with linoleic acid.
Cholesteryl arachidonate: Esterified with arachidonic acid.
Uniqueness
Cholest-5-en-3beta-ol, 11,14-eicosadienoate is unique due to its specific fatty acid component, 11,14-eicosadienoic acid, which imparts distinct biological properties. This compound’s specific structure allows it to participate in unique metabolic pathways and influence cellular functions differently compared to other cholesteryl esters .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (11E,14E)-icosa-11,14-dienoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3/b12-11+,15-14+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFJKOQDWJELKE-XKFOCWSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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